molecular formula C12H13N3O2S B5750006 N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide

N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide

Cat. No. B5750006
M. Wt: 263.32 g/mol
InChI Key: WJFSGUVHYDUMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Anticancer Potency

N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide derivatives have been investigated for their anticancer properties. Research by Turan-Zitouni et al. (2018) synthesized novel derivatives and evaluated their anticancer potency on various human cancer cell lines, including breast adenocarcinoma and lung carcinoma. Compound 4e, which bears a 4-methoxyphenyl moiety, showed significant antitumor efficiency against the MCF-7 cell line. Additionally, these compounds demonstrated notable apoptosis levels in lung carcinoma cells even at lower concentrations than cisplatin, a well-known chemotherapy drug (Turan-Zitouni et al., 2018).

Antioxidant Activity

The antioxidant activity of N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide derivatives has also been a subject of study. Tumosienė et al. (2020) synthesized a series of these derivatives and assessed their antioxidant activity through the DPPH radical scavenging method. Some derivatives demonstrated antioxidant activity approximately 1.4 times higher than ascorbic acid, indicating their potential as effective antioxidants (Tumosienė et al., 2020).

Antimicrobial Agents

Kaya et al. (2017) focused on designing and synthesizing hydrazide and oxadiazole derivatives, including N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide, for antimicrobial applications. These compounds were evaluated for their activity against various bacteria and fungi, showing a higher potential against gram-negative bacteria. Some derivatives also exhibited significant antiproliferative activity against human tumor cell lines, including lung and breast cancer cell lines (Kaya et al., 2017).

Antiviral Activities

Derivatives of N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide have also been explored for their antiviral properties. Havrylyuk et al. (2013) synthesized compounds starting from 3-phenyl-5-aryl-1-thiocarbamoyl-2-pyrazolines, demonstrating selective inhibition of leukemia cell lines. Notably, one compound showed high activity against the Tacaribe TRVL 11 573 virus strain, highlighting its potential as an antiviral agent (Havrylyuk et al., 2013).

properties

IUPAC Name

N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8(16)14-15-12-13-11(7-18-12)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFSGUVHYDUMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC(=CS1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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